7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride
Description
These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function . 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride has shown significant potential in various scientific research fields, particularly in cancer treatment and epigenetic studies .
Properties
Molecular Formula |
C23H21N5O3.HCl |
|---|---|
Molecular Weight |
451.9 |
Synonyms |
7-(3,5-dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2-ol hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazole and pyridine rings . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride has a wide range of scientific research applications:
Cancer Research: It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for cancer therapy.
Epigenetic Studies: As a BET inhibitor, this compound is widely used in studies investigating the role of BET proteins in gene regulation and chromatin dynamics.
Inflammatory Diseases: It has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory genes.
Stem Cell Research: This compound has been used to enhance the differentiation of induced pluripotent stem cells into specific cell types.
Mechanism of Action
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride exerts its effects by selectively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones . This inhibition disrupts the recruitment of BET proteins to chromatin, leading to changes in gene expression. The compound affects several molecular pathways, including the NF-κB, Notch, and Hedgehog signaling pathways, which are involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
I-BET 762 (GSK525762A): Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
JQ1: A well-known BET inhibitor that has been extensively studied for its anti-cancer properties.
RVX-208: A BET inhibitor primarily investigated for its potential in treating cardiovascular diseases.
Uniqueness of I-BET 151 Hydrochloride
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride is unique due to its high selectivity for BET proteins and its potent anti-cancer activity. It has shown efficacy in various preclinical models of cancer and has a favorable pharmacokinetic profile, making it a valuable tool for both basic and translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
